3-(Allyloxy)benzofuran-2-carboxylic acid
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Overview
Description
3-(Allyloxy)benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol . Another approach includes the use of free radical cyclization cascades to construct complex benzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction could produce simpler benzofuran compounds.
Scientific Research Applications
3-(Allyloxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and disrupt cellular processes, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(Allyloxy)benzofuran-2-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its allyloxy and carboxylic acid groups provide unique sites for chemical modification, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h2-6H,1,7H2,(H,13,14) |
InChI Key |
QUUZHRZLXYEKTF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(OC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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